molecular formula C19H11F4NO4 B2888793 9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 882747-23-1

9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B2888793
CAS No.: 882747-23-1
M. Wt: 393.294
InChI Key: FVZFNDIBCMPXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one” is a complex organic molecule . It has a molecular formula of C19H11F4NO4 and a molecular weight of 393.29 .

Scientific Research Applications

Photoinduced C-F Bond Cleavage

Research on fluorinated quinolones, such as 6-fluoro derivatives like norfloxacin, has shown that these compounds undergo heterolytic defluorination when exposed to light, which is a pathway for generating aryl cations in solution. This photochemical behavior has implications in the study of photostability and phototoxicity of fluoroquinolones (Fasani et al., 1999).

Oxidation and Transformation in Disinfection Processes

The reaction kinetics and transformation of fluoroquinolones (FQs) with chlorine dioxide have been studied, revealing insights into the behavior of FQs during disinfection processes. This research is significant for understanding how FQs interact in various chemical environments, especially in water treatment contexts (Wang, He, & Huang, 2010).

Aldose Reductase Inhibition

Studies on quinoxalinone-based compounds, which share structural similarities with fluoroquinolones, have demonstrated their potential as aldose reductase inhibitors. These findings are particularly relevant for designing treatments against diabetic complications, showcasing the versatility of fluoroquinolone derivatives in therapeutic applications (Qin et al., 2015).

Novel Antibacterial Derivatives

Research into novel N-1 substituents of naphthyridones and quinolones has led to the development of compounds with potent antibacterial activities. This includes exploring different substitutions in the quinolone structure, which can significantly enhance antibacterial efficacy (Kuramoto et al., 2003).

Antiproliferative Activities Against Cancer

The synthesis of 6-arylindeno[1,2-c]quinoline derivatives has been investigated for their antiproliferative activities against various cancer cell lines. This research highlights the potential of fluoroquinolone derivatives in cancer therapy, demonstrating their efficacy in inhibiting the growth of cancer cells (Tseng et al., 2009).

Veterinary Medicine Applications

Fluoroquinolones have been extensively studied for their use in veterinary medicine. This includes an overview of their structure-activity relationship, clinical uses, pharmacokinetics, and mechanisms of microbial resistance, offering valuable insights for both research scientists and veterinary practitioners (Martinez, McDermott, & Walker, 2006).

Synthesis and Structure-Activity Relationship

The preparation of new arylfluoroquinolones, characterized by specific substitutions, has been investigated to understand their in vitro antibacterial potency. This research aids in the development of more effective antibacterial agents by exploring different structural configurations (Chu et al., 1987).

Wastewater Analysis

Studies have been conducted on the determination of fluoroquinolones in urban wastewater, highlighting their persistence and behavior in aquatic environments. This is crucial for environmental monitoring and assessing the impact of pharmaceuticals on ecosystems (Golet et al., 2001).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The biological activities of fluorine-containing compounds are often due to the unique physicochemical properties of the fluorine atom .

Properties

IUPAC Name

8-[2-fluoro-5-(trifluoromethyl)phenyl]-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4NO4/c20-11-2-1-8(19(21,22)23)3-9(11)16-10-4-14-15(28-7-27-14)5-12(10)24-13-6-26-18(25)17(13)16/h1-5,16,24H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFNDIBCMPXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=C(C=CC(=C5)C(F)(F)F)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.